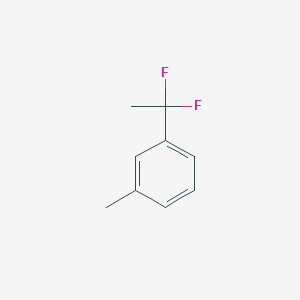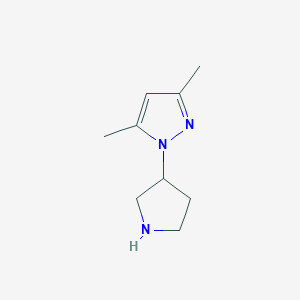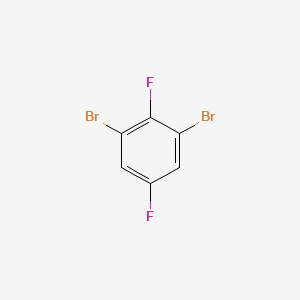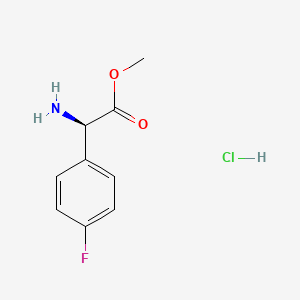
1-(1,1-Difluoroethyl)-3-methylbenzene
説明
科学的研究の応用
Electrochemical Fluorination
1-(1,1-Difluoroethyl)-3-methylbenzene, along with its derivatives, undergoes electrochemical fluorination, which is significant for modifying the chemical structure and properties. Momota et al. (1998) found that the electrochemical fluorination of toluene and its derivatives results in the formation of various fluorinated compounds, implying potential applications in synthesizing fluorinated organic molecules (Momota, Mukai, Kato, & Morita, 1998).
Organometallic Chemistry
Fluorobenzenes, including derivatives of this compound, play a crucial role in organometallic chemistry. Pike et al. (2017) highlighted their use as solvents in organometallic reactions and transition-metal-based catalysis, due to the reduced π-electron density donation from the arene, making these compounds weakly interacting with metal centers (Pike, Crimmin, & Chaplin, 2017).
Molecular Structure Analysis
The study of difluorobenzene derivatives' molecular structure is another significant application. Hang et al. (2011) employed computational and experimental approaches to investigate the thermal conversion of substituted difluoro(methylene)cyclopropanes, providing insights into molecular stability and reaction mechanisms (Hang, Gu, Chen, Xiao, Xu, & Liu, 2011).
作用機序
Target of Action
The primary target of 1-(1,1-Difluoroethyl)-3-methylbenzene is the human urea transport protein (UT-B) . UT-B is a crucial protein involved in the regulation of urea concentration and water balance in the body. Inhibition of UT-B can lead to a diuretic effect, making it an attractive target for the development of novel diuretics .
Mode of Action
The compound interacts with its target, UT-B, by binding to the hydrophobic pore region of the protein . This binding inhibits the normal function of UT-B, preventing the transport of urea across the cell membrane . The exact nature of this interaction and the resulting changes in the protein’s function are still under investigation.
Biochemical Pathways
The inhibition of UT-B affects the urea cycle, a critical biochemical pathway in the body. The urea cycle is responsible for the conversion of highly toxic ammonia to urea, which is then excreted in the urine. By inhibiting UT-B, the transport of urea is disrupted, leading to changes in the concentration of urea and water in the body .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
The inhibition of UT-B by this compound leads to changes in the concentration of urea and water in the body . This can result in a diuretic effect, increasing the production of urine and potentially helping to remove excess fluid from the body .
生化学分析
Biochemical Properties
1-(1,1-Difluoroethyl)-3-methylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of the difluoroethyl group to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. It can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, this compound has been found to affect cellular proliferation and apoptosis in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For example, the interaction with cytochrome P450 can lead to the inhibition of its enzymatic activity, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation, resulting in the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
1-(1,1-difluoroethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7-4-3-5-8(6-7)9(2,10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGRFSODBNNUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)

![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)


![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)

![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)

![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)
